Analytical and Mechanistic Profiling of Thieno[2,3-b]pyridin-2-ylboronic Acid: Exact Mass Determination and Applications in Cross-Coupling
Analytical and Mechanistic Profiling of Thieno[2,3-b]pyridin-2-ylboronic Acid: Exact Mass Determination and Applications in Cross-Coupling
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide & Whitepaper
Executive Summary
In modern drug discovery, the thieno[2,3-b]pyridine scaffold has emerged as a privileged pharmacophore, demonstrating potent bioactivity across a range of therapeutic targets. To incorporate this bicyclic heteroaromatic system into complex Active Pharmaceutical Ingredients (APIs), medicinal chemists rely heavily on Thieno[2,3-b]pyridin-2-ylboronic acid as a foundational building block for late-stage palladium-catalyzed Suzuki-Miyaura cross-coupling.
This whitepaper provides an authoritative guide on the physicochemical properties of Thieno[2,3-b]pyridin-2-ylboronic acid, detailing the critical distinction between its average molecular weight and monoisotopic exact mass. Furthermore, it establishes self-validating experimental protocols for both High-Resolution Mass Spectrometry (HRMS) characterization and synthetic application, explaining the underlying causality behind each methodological choice.
Physicochemical Properties: Molecular Weight vs. Exact Mass
For accurate quality control and reaction monitoring, analytical scientists must distinguish between average molecular weight (used for stoichiometric calculations) and monoisotopic exact mass (used for HRMS identification).
Thieno[2,3-b]pyridin-2-ylboronic acid (CAS: 953411-01-3) has an average molecular weight of 179.01 g/mol [1]. However, in HRMS, the mass analyzer separates individual isotopes. The monoisotopic mass is calculated using the exact mass of the most abundant, stable isotope of each constituent element (e.g., ^12C = 12.0000, ^1H = 1.0078, ^11B = 11.0093, ^14N = 14.0031, ^16O = 15.9949, ^32S = 31.9721). This yields a monoisotopic exact mass of 179.0212 Da [2].
Quantitative Data Summary
| Property | Value |
| Chemical Name | Thieno[2,3-b]pyridin-2-ylboronic acid |
| CAS Registry Number | 953411-01-3 |
| Molecular Formula | C7H6BNO2S |
| Average Molecular Weight | 179.01 g/mol |
| Monoisotopic Exact Mass | 179.0212 Da |
| Theoretical [M+H]+ m/z | 180.0285 |
| Theoretical [M-H]- m/z | 178.0139 |
The Role of Thieno[2,3-b]pyridines in Drug Discovery
The thieno[2,3-b]pyridine core is highly valued for its ability to act as a bioisostere for quinolines and indoles while offering unique hydrogen-bonding vectors and altered lipophilicity. Recent pharmacological evaluations have demonstrated that derivatives of this scaffold act as potent inhibitors of several critical kinases:
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DRAK2 Kinase: Novel thieno[2,3-b]pyridine derivatives have been shown to protect pancreatic β-cells through DRAK2 inhibition, offering a promising therapeutic avenue for Type 2 Diabetes[3].
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c-Src Kinase: Structural analogs built around the thienopyridine ring have exhibited efficient enzymatic inhibition of c-Src, a non-receptor tyrosine kinase implicated in tumor progression[4].
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RON Splice Variants: Thieno[2,3-b]pyridines have been identified as potent inhibitors of tumorigenic RON splice variants, demonstrating excellent in vivo antineoplastic efficacy[5].
Analytical Workflow: LC-HRMS Protocol for Boronic Acids
Boronic acids present unique analytical challenges due to their propensity to undergo spontaneous dehydration and trimerization into boroxines. The following LC-HRMS protocol is designed to stabilize the monomeric species for accurate exact mass determination.
Caption: LC-HRMS workflow for precise exact mass determination of boronic acids.
Step-by-Step Methodology
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Sample Preparation: Dissolve 1.0 mg of Thieno[2,3-b]pyridin-2-ylboronic acid in 1 mL of LC-MS grade Acetonitrile (MeCN). Dilute 1:100 in a 50:50 mixture of MeCN and LC-MS grade Water containing 0.1% Formic Acid (FA).
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Causality: The use of a protic, aqueous solvent system shifts the equilibrium away from the dehydrated boroxine trimer back to the free monomeric boronic acid.
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Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Elute using a gradient of Water (0.1% FA) and MeCN (0.1% FA).
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Causality: The acidic modifier (FA) maintains the basic pyridine nitrogen in a protonated state during separation, preventing peak tailing and ensuring sharp chromatographic resolution.
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Ionization (ESI+): Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode.
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Causality: ESI is a "soft" ionization technique that prevents the fragmentation of the delicate carbon-boron bond. The basicity of the thienopyridine core makes it highly responsive to positive mode ionization, readily forming the [M+H]+ adduct.
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Data Acquisition & Validation: Extract the ion chromatogram for the theoretical [M+H]+ mass of 180.0285 . A mass error of ≤ 5 ppm validates the compound's identity.
Mechanistic Integration: Suzuki-Miyaura Cross-Coupling
The primary synthetic utility of Thieno[2,3-b]pyridin-2-ylboronic acid is its application in the Suzuki-Miyaura cross-coupling reaction to form C-C bonds with aryl or heteroaryl halides.
Caption: Suzuki-Miyaura catalytic cycle utilizing Thieno[2,3-b]pyridin-2-ylboronic acid.
Step-by-Step Coupling Protocol
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Reagent Assembly: In an oven-dried Schlenk flask, combine the target aryl halide (1.0 equiv), Thieno[2,3-b]pyridin-2-ylboronic acid (1.2 equiv), and the pre-catalyst Pd(dppf)Cl₂ (0.05 equiv).
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Causality: A 20% stoichiometric excess of the boronic acid is utilized to compensate for competitive protodeboronation (hydrolytic cleavage of the C-B bond) that can occur under the basic reaction conditions.
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Solvent and Base Addition: Add a thoroughly degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (3:1 v/v).
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Causality: The inorganic base (K₂CO₃) is mechanistically non-negotiable. It coordinates to the empty p-orbital of the boron atom, converting the neutral, trigonal planar boronic acid into a negatively charged, tetrahedral boronate complex. This "ate" complex is significantly more nucleophilic, facilitating the critical transmetalation step onto the Pd(II) center. Degassing the solvent prevents the oxidative degradation of the active Pd(0) species.
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Reaction Execution: Heat the biphasic mixture to 90°C under an inert argon atmosphere for 12 hours.
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Causality: Elevated thermal energy is required to overcome the activation barriers of both the transmetalation and reductive elimination steps, particularly when coupling sterically hindered or electron-rich aryl halides.
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Workup & Isolation: Cool to room temperature, dilute with Ethyl Acetate, wash with brine to remove inorganic salts, dry the organic layer over anhydrous Na₂SO₄, and purify the resulting thieno[2,3-b]pyridine derivative via flash column chromatography.
Conclusion
Thieno[2,3-b]pyridin-2-ylboronic acid is a highly functionalized, structurally vital reagent in the synthesis of next-generation kinase inhibitors and antineoplastic agents. By understanding its exact monoisotopic mass (179.0212 Da) and the chemical behavior of its boronic acid moiety, researchers can design robust, self-validating analytical workflows and high-yielding cross-coupling protocols, thereby accelerating the drug discovery pipeline.
References
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C7H6BNO2S - Explore - PubChemLite Source: uni.lu (PubChemLite Database) URL:[Link]
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Novel thieno[2,3-b]pyridine derivatives protect islet through DRAK2 kinase inhibition Source: European Journal of Medicinal Chemistry (PubMed) URL:[Link]
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Synthesis and pharmacological evaluation of thieno[2,3-b]pyridine derivatives as novel c-Src inhibitors Source: Bioorganic & Medicinal Chemistry (PubMed) URL:[Link]
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Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants Source: ACS Medicinal Chemistry Letters URL:[Link]
Sources
- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. PubChemLite - C7H6BNO2S - Explore [pubchemlite.lcsb.uni.lu]
- 3. Novel thieno[2,3-b]pyridine derivatives protect islet through DRAK2 kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological evaluation of thieno[2,3-b]pyridine derivatives as novel c-Src inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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